molecular formula C12H14N2O5 B325170 Ethyl 4-(3-nitroanilino)-4-oxobutanoate

Ethyl 4-(3-nitroanilino)-4-oxobutanoate

Cat. No.: B325170
M. Wt: 266.25 g/mol
InChI Key: BWWBILZBGSXIDU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitroanilino)-4-oxobutanoate is an ester derivative of 4-oxobutanoic acid, featuring a 3-nitroanilino substituent. Its structure combines a nitro-substituted aromatic amine with a β-keto ester moiety, which may influence reactivity, stability, and biological activity.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

ethyl 4-(3-nitroanilino)-4-oxobutanoate

InChI

InChI=1S/C12H14N2O5/c1-2-19-12(16)7-6-11(15)13-9-4-3-5-10(8-9)14(17)18/h3-5,8H,2,6-7H2,1H3,(H,13,15)

InChI Key

BWWBILZBGSXIDU-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-nitroanilino)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 3-nitroaniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitroanilino)-4-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2R).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-nitroanilino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitroanilino)-4-oxobutanoate involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 4-Oxobutanoate Derivatives

Compound Name Substituent/Backbone Variation Key Functional Groups Reference Yield Physical State
Ethyl 4-(3-nitroanilino)-4-oxobutanoate 3-Nitroanilino on 4-oxobutanoate β-keto ester, nitroaromatic amine Not reported Likely solid*
Ethyl 4-(indolin-1-yl)-4-oxobutanoate Indoline ring instead of nitroanilino β-keto ester, indoline 27% Off-white solid
Benzyl 4-(indolin-1-yl)-4-oxobutanoate Benzyl ester, indoline substituent Benzyl ester, indoline 22% White wax
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Shorter chain (3-oxopropanoate), 3-nitrophenyl β-keto ester, nitroaromatic Not reported Liquid
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate 4-Nitrophenyl, oxo at position 3 β-keto ester, nitroaromatic 34–82% Not reported
Ethyl 4-(9-ethylcarbazol-3-ylamino)-4-oxobutanoate Carbazole substituent β-keto ester, carbazole amine 83% Solid

*Inferred from analogues (e.g., indolin-1-yl derivatives are solids).

Key Structural Differences :

  • Substituent Position: The nitro group in the target compound is at the 3-position of the anilino ring, while ethyl 4-(4-nitrophenyl)-3-oxobutanoate features a nitro group at the 4-position of the phenyl ring.

Observations :

  • Transesterification vs. Coupling : Lower yields (22–27%) are observed in transesterification compared to carbazole derivatives synthesized via direct coupling (83%), likely due to steric hindrance or side reactions.
  • Catalyst Impact : Acid catalysts (e.g., p-toluenesulfonic acid) are critical for transesterification, while carbodiimide reagents (e.g., WSCDI) facilitate amide/ester bond formation in more complex systems.

Physicochemical and Spectroscopic Properties

  • Purity: Compounds like ethyl 4-(indolin-1-yl)-4-oxobutanoate achieve ≥95% purity via NMR and LCMS.
  • Solubility: Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is reported as water- and ethanol-soluble, suggesting polar β-keto esters may exhibit similar solubility profiles.
  • Crystallinity: Ethyl 4-anilino-3-nitrobenzoate crystallizes in a monoclinic system (P21/c), with unit cell parameters suggesting strong intermolecular hydrogen bonding, a feature likely shared by the target compound.

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